molecular formula C7H7IN2O B1296084 4-Iodobenzohydrazide CAS No. 39115-95-2

4-Iodobenzohydrazide

Cat. No.: B1296084
CAS No.: 39115-95-2
M. Wt: 262.05 g/mol
InChI Key: ZVFGHUJYTXEOSI-UHFFFAOYSA-N
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Description

4-Iodobenzohydrazide is an organic compound with the molecular formula C₇H₇IN₂O It is a derivative of benzoic acid, where the carboxylic acid group is replaced by a hydrazide group, and an iodine atom is attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Iodobenzohydrazide can be synthesized through the reaction of 4-iodobenzoic acid with hydrazine hydrate. The process involves dissolving 4-iodobenzoic acid in ethanol and adding 100% hydrazine hydrate. The mixture is then heated to facilitate the reaction, resulting in the formation of this compound .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves similar reaction conditions as the laboratory synthesis. Scaling up the process would require optimization of reaction parameters such as temperature, solvent choice, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 4-Iodobenzohydrazide undergoes various chemical reactions, including:

    Condensation Reactions: It reacts

Properties

IUPAC Name

4-iodobenzohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7IN2O/c8-6-3-1-5(2-4-6)7(11)10-9/h1-4H,9H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVFGHUJYTXEOSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NN)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7IN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10308403
Record name 4-iodobenzohydrazide
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Molecular Weight

262.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39115-95-2
Record name Benzoic acid, 4-iodo-, hydrazide
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Record name NSC 203430
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Record name 4-iodobenzohydrazide
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Record name 39115-95-2
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Synthesis routes and methods I

Procedure details

Trifluoroacetic acid (10 ml) was added to 4iodo-benzoic acid N′-(2,2-dimethyl-propionyl)-hydrazide (Intermediate 13) (1 g, 2.76 mmol) and stirred at room temperature for 2 hours. The trifluoroactic acid was removed in vacuo and the residue partitioned between ethyl acetate (50 ml) and saturated aqueous sodium bicarbonate solution (50 ml). The organic layer was washed with water (50 ml), brine (50 ml), dried over magnesium sulfate, filtered and the solvent removed in vacuo. The desired product was obtained as a white solid (0.55 g, 2.1 mmol).
Name
4iodo-benzoic acid N′-(2,2-dimethyl-propionyl)-hydrazide
Quantity
1 g
Type
reactant
Reaction Step One
Name
Intermediate 13
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To Methyl 4-iodobenzoate (30.0 g, 114 mmol) in ethanol (180.0 ml) was added hydrazine hydrate (30.0 g, 599 mmol). The reaction mixture was reflux for 22.5 hours. Heating was stopped and then water (300.0 ml) was added. After cooling down to room temperature, white solid was appeared. The white product solid was collected by filtration. The product was washed with water and dried under vacuum. Final white pure product was obtained in 26.0 g (86.7%). 1H NMR (400 MHz, DMSO-d6, δ): 9.84 (s, 1H, NH), 7.82 (d, J=8.4 Hz, 2H), 7.59 (d, J=8.4 Hz, 2H), 4.50 (s, 2H, NH2).
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
180 mL
Type
solvent
Reaction Step One
Name
Quantity
300 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-Iodobenzohydrazide
Reactant of Route 2
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4-Iodobenzohydrazide
Reactant of Route 3
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4-Iodobenzohydrazide
Reactant of Route 4
Reactant of Route 4
4-Iodobenzohydrazide
Reactant of Route 5
4-Iodobenzohydrazide
Reactant of Route 6
4-Iodobenzohydrazide
Customer
Q & A

Q1: What is the spatial arrangement of the hydrazide group relative to the benzene ring in 4-Iodobenzohydrazide?

A1: The hydrazide group in this compound is not coplanar with the benzene ring. Instead, it is slightly tilted, forming an angle of 13.3 degrees with respect to the ring plane []. This information is derived from crystallographic data, indicating the molecule's actual conformation in the solid state.

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